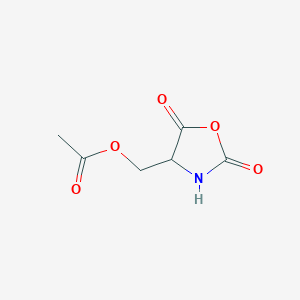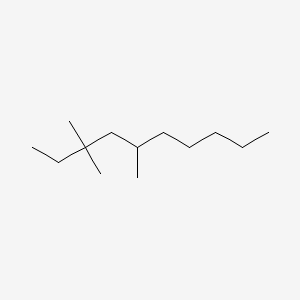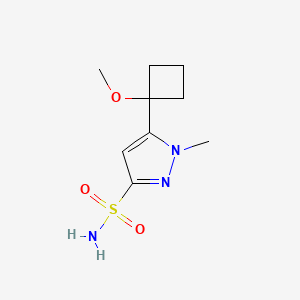
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxycyclobutyl group attached to the pyrazole ring, along with a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxycyclobutyl Intermediate: The synthesis begins with the preparation of the methoxycyclobutyl intermediate. This can be achieved through the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting 1-methoxycyclobutanol with hydrazine hydrate and an appropriate aldehyde or ketone under reflux conditions to form the pyrazole ring.
Introduction of the Sulfonamide Group: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxycyclobutyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Methoxycyclobutyl)-1H-pyrazole-3-sulfonamide: A closely related compound with similar structural features.
1-Methyl-1H-pyrazole-3-sulfonamide: Lacks the methoxycyclobutyl group but retains the pyrazole and sulfonamide functionalities.
5-(Cyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide: Similar structure but without the methoxy group.
Uniqueness
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to the presence of the methoxycyclobutyl group, which may confer specific biological activities and chemical properties not observed in similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H15N3O3S |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
5-(1-methoxycyclobutyl)-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-12-7(9(15-2)4-3-5-9)6-8(11-12)16(10,13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |
Clave InChI |
YQKSCKKSWRILHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)S(=O)(=O)N)C2(CCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


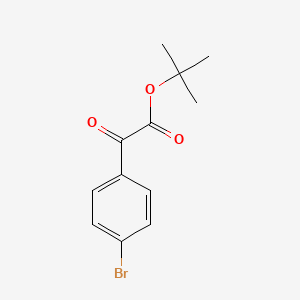
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
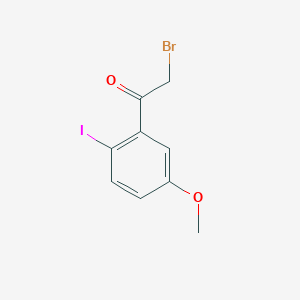
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)

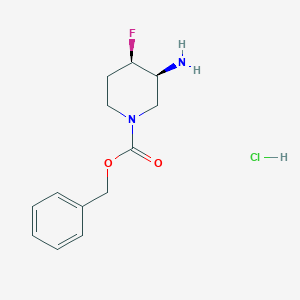
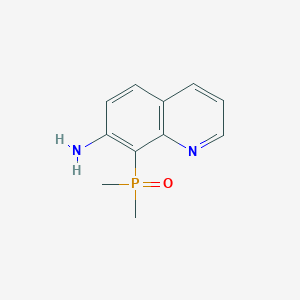
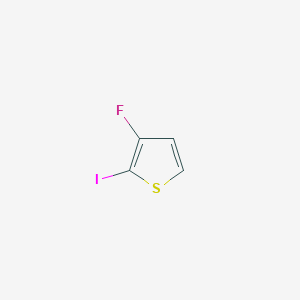
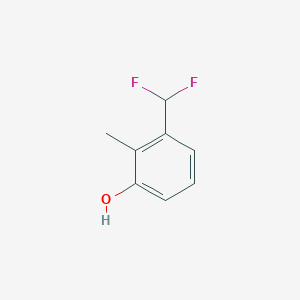

![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
